molecular formula C17H9Cl2NO2S B12204512 2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole

2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B12204512
M. Wt: 362.2 g/mol
InChI Key: LUUMWOADRZQZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole is a complex organic compound that features a furan ring, a thiophene ring, and an oxazole ring

Preparation Methods

The synthesis of 2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Formation of the oxazole ring: This step typically involves the cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile under acidic or basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium or copper.

Scientific Research Applications

2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole include:

    2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

    2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.

The uniqueness of this compound lies in its specific combination of rings, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C17H9Cl2NO2S

Molecular Weight

362.2 g/mol

IUPAC Name

2-[5-(2,5-dichlorophenyl)furan-2-yl]-5-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C17H9Cl2NO2S/c18-10-3-4-12(19)11(8-10)13-5-6-14(21-13)17-20-9-15(22-17)16-2-1-7-23-16/h1-9H

InChI Key

LUUMWOADRZQZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.